![molecular formula C5H3BrN2O3 B1502565 2-Bromo-6-hydroxy-3-nitropyridine CAS No. 623563-76-8](/img/structure/B1502565.png)
2-Bromo-6-hydroxy-3-nitropyridine
Overview
Description
2-Bromo-6-hydroxy-3-nitropyridine is a derivative of pyridine . It has a molecular formula of C5H3BrN2O3 .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydroxy-3-nitropyridine can be achieved from 3-nitropyridine-2-amine . A process for the preparation of nitropyridine derivatives has been disclosed in a patent . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-hydroxy-3-nitropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-hydroxy-3-nitropyridine is 202.99 g/mol . More detailed physical and chemical properties are not available in the sources.Scientific Research Applications
Synthesis of Novel Compounds
“2-Bromo-6-hydroxy-3-nitropyridine” can be used in the synthesis of novel compounds. For instance, it can be used to synthesize “3-nitropyridine-2-carbonitrile”, “pyrrolo[3,2-b]pyridine”, and "3-(hetero)arylated phenothiazines" .
Production of Nitropyridines
Nitropyridines are important in various fields of chemistry. The compound “2-Bromo-6-hydroxy-3-nitropyridine” could potentially be used in the synthesis of nitropyridines .
Development of Potent Inhibitors
Compounds similar to “2-Bromo-6-hydroxy-3-nitropyridine”, such as “3-Hydroxy-2-nitropyridine”, have been used in the synthesis of novel sulfonates that are potent inhibitors of cell proliferation and tubulin polymerization . This suggests that “2-Bromo-6-hydroxy-3-nitropyridine” could also be used in similar applications.
Research in Organic Chemistry
The compound can be used in research related to organic chemistry, particularly in studies involving reaction mechanisms. For example, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
Studies on Substitution Reactions
“2-Bromo-6-hydroxy-3-nitropyridine” could be used in studies on substitution reactions. For instance, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .
Mass Spectrometry Studies
The compound could be used in mass spectrometry studies. For example, 2-Hydroxy-3-nitropyridine, a compound similar to “2-Bromo-6-hydroxy-3-nitropyridine”, has been studied using mass spectrometry .
Safety and Hazards
2-Bromo-6-hydroxy-3-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
properties
IUPAC Name |
6-bromo-5-nitro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFCOAZLLFZYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677205 | |
Record name | 6-Bromo-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxy-3-nitropyridine | |
CAS RN |
623563-76-8 | |
Record name | 6-Bromo-5-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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